4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide
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Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide is a complex organic compound characterized by a piperazine ring substituted with a benzodioxole moiety and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and piperazine.
Step 1 Formation of Benzodioxole Derivative: The benzodioxole is first functionalized to introduce a suitable leaving group, such as a halide, at the 5-position.
Step 2 N-Alkylation of Piperazine: The functionalized benzodioxole is then reacted with piperazine under basic conditions to form the N-alkylated piperazine derivative.
Step 3 Introduction of Carbothioamide Group: The final step involves the introduction of the carbothioamide group. This can be achieved by reacting the N-alkylated piperazine with isopropyl isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.
Reduction: Reduction reactions can target the carbothioamide group, converting it to a thiol or amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, 4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The benzodioxole moiety may enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carbothioamide: Lacks the isopropyl group, potentially altering its binding properties and biological activity.
N-(Propan-2-yl)piperazine-1-carbothioamide: Lacks the benzodioxole moiety, which may reduce its affinity for certain targets.
4-(1,3-Benzodioxol-5-ylmethyl)piperazine:
Uniqueness
The unique combination of the benzodioxole moiety, piperazine ring, and carbothioamide group in 4-(1,3-benzodioxol-5-ylmethyl)-N-(propan-2-yl)piperazine-1-carbothioamide provides a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
5545-70-0 |
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Molecular Formula |
C16H23N3O2S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-propan-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C16H23N3O2S/c1-12(2)17-16(22)19-7-5-18(6-8-19)10-13-3-4-14-15(9-13)21-11-20-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,17,22) |
InChI Key |
VVUBDOYIKDJQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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